4-Isoxazolecarboxylic acid, 5-methyl-3-(5-nitro-2-furyl)-, 1-methyl-4-piperidyl ester
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Overview
Description
4-Isoxazolecarboxylic acid, 5-methyl-3-(5-nitro-2-furyl)-, 1-methyl-4-piperidyl ester is a complex organic compound with the molecular formula C15H17N3O6 . This compound is known for its unique structure, which includes an isoxazole ring, a nitrofuran moiety, and a piperidyl ester group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isoxazolecarboxylic acid, 5-methyl-3-(5-nitro-2-furyl)-, 1-methyl-4-piperidyl ester typically involves multiple steps. One common method starts with the preparation of 5-methyl-3-(5-nitro-2-furyl)-4-isoxazolecarboxylic acid, which is then esterified with 1-methyl-4-piperidyl alcohol under acidic conditions . The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Isoxazolecarboxylic acid, 5-methyl-3-(5-nitro-2-furyl)-, 1-methyl-4-piperidyl ester can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitroso or hydroxylamine derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various ester or amide derivatives.
Scientific Research Applications
4-Isoxazolecarboxylic acid, 5-methyl-3-(5-nitro-2-furyl)-, 1-methyl-4-piperidyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial activity.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Isoxazolecarboxylic acid, 5-methyl-3-(5-nitro-2-furyl)-, 1-methyl-4-piperidyl ester involves its interaction with biological molecules. The nitrofuran moiety is known to undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. This compound may also interact with enzymes and proteins, disrupting their normal function .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-3-(5-nitro-2-furyl)-4-isoxazolecarboxylic acid: Lacks the piperidyl ester group.
4-Isoxazolecarboxylic acid, 5-methyl-3-(5-nitro-2-furyl)-, ethyl ester: Contains an ethyl ester group instead of a piperidyl ester group.
Uniqueness
The presence of the 1-methyl-4-piperidyl ester group in 4-Isoxazolecarboxylic acid, 5-methyl-3-(5-nitro-2-furyl)-, 1-methyl-4-piperidyl ester imparts unique chemical properties and biological activities compared to its analogs. This structural feature may enhance its solubility, stability, and interaction with biological targets .
Properties
CAS No. |
21787-36-0 |
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Molecular Formula |
C15H17N3O6 |
Molecular Weight |
335.31 g/mol |
IUPAC Name |
(1-methylpiperidin-4-yl) 5-methyl-3-(5-nitrofuran-2-yl)-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C15H17N3O6/c1-9-13(15(19)22-10-5-7-17(2)8-6-10)14(16-24-9)11-3-4-12(23-11)18(20)21/h3-4,10H,5-8H2,1-2H3 |
InChI Key |
VTMTVCHHVCVAQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=C(O2)[N+](=O)[O-])C(=O)OC3CCN(CC3)C |
Origin of Product |
United States |
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